molecular formula C11H11BrClN B1654183 (4-Bromonaphthalen-2-yl)methanamine hydrochloride CAS No. 2126163-27-5

(4-Bromonaphthalen-2-yl)methanamine hydrochloride

Cat. No.: B1654183
CAS No.: 2126163-27-5
M. Wt: 272.57
InChI Key: VDSLORJZCSVJPD-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-2-yl)methanamine hydrochloride is an organic compound with the chemical formula C₁₁H₁₁BrClN. It is a derivative of naphthalene, where a bromine atom is substituted at the 4-position and a methanamine group is attached at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthalen-2-yl)methanamine hydrochloride typically involves the bromination of naphthalene followed by the introduction of the methanamine group. One common method includes the following steps:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

    Introduction of Methanamine Group: The 4-bromonaphthalene is then subjected to a reaction with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming (4-Bromonaphthalen-2-yl)methanamine.

    Formation of Hydrochloride Salt: The final step involves the treatment of (4-Bromonaphthalen-2-yl)methanamine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthalen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Products include imines, nitriles, and other oxidized derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

(4-Bromonaphthalen-2-yl)methanamine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)methanamine hydrochloride
  • (2-Chloropyridin-4-yl)methanamine hydrochloride
  • (4-Bromonaphthalen-2-yl)methanamine

Uniqueness

(4-Bromonaphthalen-2-yl)methanamine hydrochloride is unique due to the specific positioning of the bromine and methanamine groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it offers a different reactivity profile and interaction potential with biological targets, which can be advantageous in certain experimental setups.

Properties

IUPAC Name

(4-bromonaphthalen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN.ClH/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSLORJZCSVJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126163-27-5
Record name 2-Naphthalenemethanamine, 4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126163-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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